

Bisdesoxyquinoceton-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisdesoxyquinoceton-13C6*

Cat. No.: *B15558434*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of **Bisdesoxyquinoceton-13C6**. This document compiles available data on its parent compound, quinocetone, and its metabolite, bisdesoxyquinoceton, to infer the characteristics of the isotopically labeled molecule.

Introduction

Bisdesoxyquinoceton is a significant metabolite of quinocetone, a quinoxaline 1,4-dioxide derivative utilized as an animal feed additive to promote growth and prevent disease.[1][2] Understanding the properties of its metabolites is crucial for evaluating the safety and pharmacokinetic profile of the parent compound.[1][3] **Bisdesoxyquinoceton-13C6** is a stable isotope-labeled version of bisdesoxyquinoceton, an invaluable tool for metabolic studies, enabling precise quantification and tracing in biological systems. This guide focuses on the known properties of quinocetone and bisdesoxyquinoceton to provide a foundational understanding for research applications involving **Bisdesoxyquinoceton-13C6**.

Chemical Structure and Properties

The chemical identity of **Bisdesoxyquinoceton-13C6** is derived from its unlabeled counterpart, bisdesoxyquinoceton, which is a metabolite formed by the reduction of the N-oxide groups of quinocetone.[3][4]

Table 1: Physicochemical Properties of Quinocetone and Bisdesoxyquinoceton

Property	Quinocetone	Bisdesoxyquinocetone	Bisdesoxyquinoceton-13C6 (Predicted)
CAS Number	81810-66-4[2][5]	80109-63-3[6]	Not available
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₃ [5][7]	C ₁₈ H ₁₄ N ₂ O[6]	C ₁₂ (¹³ C) ₆ H ₁₄ N ₂ O
Molecular Weight	306.3 g/mol [5][7]	274.32 g/mol [6]	~280.3 g/mol
IUPAC Name	1-(3-methyl-4-oxido-1-oxoquinoxalin-1-iium-2-yl)-3-phenylprop-2-en-1-one[5]	1-(3-methyl-2-quinoxaliny)-3-phenyl-2-propen-1-one	1-(3-methyl-2-quinoxaliny)-3-phenyl-2-propen-1-one- ¹³ C6
Melting Point	189-191 °C[2]	Not available	Not available
Boiling Point	302.7±32.9 °C[7]	Not available	Not available
XLogP3	2.4[5][7]	Not available	Not available
Topological Polar Surface Area	63.4 Å ² [7]	Not available	Not available

Experimental Protocols

While specific synthesis protocols for **Bisdesoxyquinoceton-13C6** are not publicly available, a general methodology can be inferred from the synthesis of quinocetone and related chalcone compounds. The synthesis of the ¹³C6 labeled compound would likely involve a Claisen-Schmidt condensation using a ¹³C6-labeled aromatic ketone.

General Synthesis of Quinocetone (Parent Compound)

A common method for synthesizing quinocetone involves the Claisen-Schmidt condensation of 2-acetyl-3-methylquinoxaline-1,4-dioxide with benzaldehyde in the presence of a base.[8]

Reaction:

Illustrative Protocol:

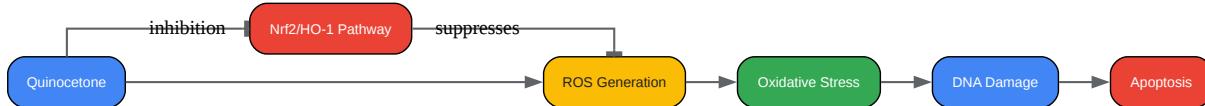
- Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide and benzaldehyde in a suitable solvent such as ethanol.
- Add a solution of a base (e.g., 40% NaOH) dropwise to the reaction mixture.[8]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the product is isolated by filtration.
- The crude product is washed with a solvent like methanol and dried under a vacuum.[2]

Biological Activity and Signaling Pathways

The biological activity of bisdesoxyquinocetone is intrinsically linked to its parent compound, quinocetone. Quinocetone exhibits antibacterial properties and has been shown to induce autophagy and oxidative stress in cells.[1][9]

Quinocetone-Induced Autophagy via ER Stress

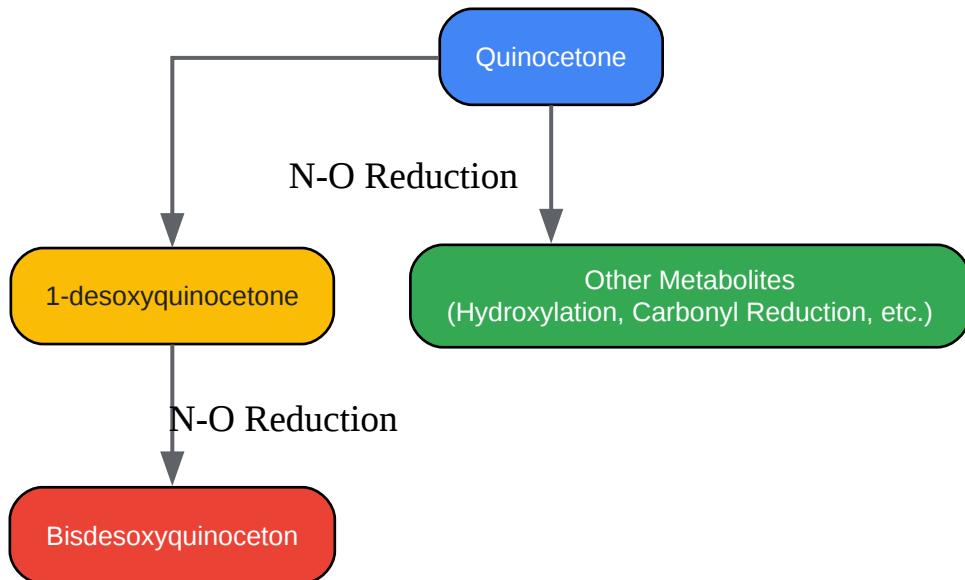
Quinocetone has been demonstrated to trigger autophagy through the endoplasmic reticulum (ER) stress signaling pathway. This process is mediated by the ATF6/DAPK1 axis, which modulates the trafficking of mAtg9a, a crucial component for autophagosome formation.[1][9]



[Click to download full resolution via product page](#)

Caption: Quinocetone-induced autophagy signaling pathway.

Toxicity and Oxidative Stress


Quinocetone has been associated with tissue-specific toxicity, particularly in the liver.[9] It can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[1][9] This is linked to the inhibition of the Nrf2/HO-1 pathway.[9]

[Click to download full resolution via product page](#)

Caption: Quinocetone-induced oxidative stress and toxicity.

Metabolism of Quinocetone

Quinocetone is extensively metabolized in animals, with the primary metabolic pathways involving the reduction of the N-oxide groups, carbonyl group, and double bonds, as well as hydroxylation.^{[3][10]} Bisdesoxyquinocetone is a major metabolite resulting from the reduction of both N-oxide groups of quinocetone.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Quinocetone.

Conclusion

Bisdesoxyquinocetone-13C6 serves as a critical analytical standard for advanced metabolic and pharmacokinetic studies of quinocetone. While direct experimental data for the labeled

compound is scarce, a robust understanding of its properties and biological interactions can be extrapolated from the extensive research on its parent compound. This guide provides a foundational resource for researchers working with this and related compounds, summarizing the key chemical and biological information necessary for informed experimental design and data interpretation. Further research is warranted to fully characterize the specific properties of Bisdesoxyquinoceton and its isotopically labeled analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics _Chemicalbook [chemicalbook.com]
- 2. Quinocetone | 81810-66-4 [chemicalbook.com]
- 3. Metabolism profile of quinocetone in swine by ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue depletion of quinocetone and its five major metabolites in pigs, broilers, and carp fed quinocetone premix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinocetone | C18H14N2O3 | CID 359862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabolic disposition and excretion of quinocetone in rats, pigs, broilers, and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bisdesoxyquinoceton-13C6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558434#bisdesoxyquinoceton-13c6-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com